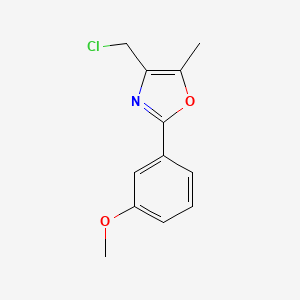

4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2/c1-8-11(7-13)14-12(16-8)9-4-3-5-10(6-9)15-2/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFGBAZRKXYFCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC(=CC=C2)OC)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470748 | |

| Record name | 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

755030-85-4 | |

| Record name | 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyloxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=755030-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for obtaining 4-(chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole, a heterocyclic compound of significant interest in medicinal chemistry. The oxazole scaffold is a privileged structure in numerous biologically active molecules, and the targeted compound, featuring a chloromethyl group, serves as a versatile intermediate for further chemical modifications. This document delineates a step-by-step synthesis based on the well-established Robinson-Gabriel oxazole synthesis, followed by a regioselective chloromethylation. The causality behind experimental choices, detailed protocols, and characterization data are presented to ensure scientific integrity and reproducibility.

Introduction

The 1,3-oxazole ring is a cornerstone in the architecture of many natural products and synthetic compounds with a wide array of pharmacological activities. The 2,4,5-trisubstituted oxazole motif allows for a high degree of functionalization, enabling the fine-tuning of molecular properties for drug discovery and development. The title compound, this compound, is a valuable building block due to the reactive chloromethyl handle at the C4 position, which allows for the introduction of various nucleophiles to generate a library of derivatives for biological screening.

This guide details a logical and efficient two-stage synthetic strategy. The first stage involves the construction of the 2-(3-methoxyphenyl)-5-methyl-1,3-oxazole core via the Robinson-Gabriel synthesis. This classic method involves the cyclodehydration of a 2-acylamino-ketone. The second stage is the introduction of the chloromethyl group onto the C4 position of the oxazole ring through an electrophilic substitution reaction.

Overall Synthetic Strategy

The synthesis is designed as a three-step process, commencing with commercially available starting materials.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Oxazole Core via Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a reliable and versatile method for the formation of oxazoles from 2-acylamino-ketones.[1] This approach was selected for its straightforward nature and the ready availability of the required precursors.

Step 1: Synthesis of N-(1-oxopropan-2-yl)-3-methoxybenzamide (Intermediate C)

The first step is the acylation of 1-aminopropan-2-one with 3-methoxybenzoyl chloride under Schotten-Baumann conditions to form the key 2-acylamino-ketone intermediate.

Causality of Experimental Choices:

-

Reaction Type: A nucleophilic acyl substitution is the most direct method to form the amide bond.

-

Reagents: 3-Methoxybenzoyl chloride is a commercially available and reactive acylating agent.[2] 1-Aminopropan-2-one is typically used as its hydrochloride salt to improve stability, requiring a base to liberate the free amine for the reaction.

-

Base: A non-nucleophilic organic base such as triethylamine or pyridine is used to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation without competing in the acylation.

-

Solvent: Anhydrous dichloromethane (DCM) is an excellent solvent for this reaction as it is inert and readily dissolves the reactants.

-

Temperature: The reaction is initiated at a low temperature (0 °C) to control the exothermicity of the acylation and minimize side reactions.

Experimental Protocol:

-

To a stirred suspension of 1-aminopropan-2-one hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (2.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the mixture to stir at 0 °C for 20-30 minutes.

-

Slowly add a solution of 3-methoxybenzoyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

-

Separate the organic layer, and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-(1-oxopropan-2-yl)-3-methoxybenzamide as a solid.

| Reagent | Molar Eq. | Purity | Source |

| 1-Aminopropan-2-one HCl | 1.0 | ≥97% | Commercial |

| 3-Methoxybenzoyl chloride | 1.05 | ≥99% | Commercial[2] |

| Triethylamine | 2.2 | ≥99% | Commercial |

| Dichloromethane | - | Anhydrous | Commercial |

Step 2: Cyclodehydration to form 2-(3-Methoxyphenyl)-5-methyl-1,3-oxazole (Intermediate D)

The synthesized 2-acylamino-ketone undergoes intramolecular cyclization followed by dehydration to yield the desired oxazole.

Causality of Experimental Choices:

-

Reaction Type: The Robinson-Gabriel cyclodehydration is a classic and effective method for oxazole synthesis.[1]

-

Dehydrating Agent: Phosphorus oxychloride (POCl₃) is a powerful dehydrating agent commonly used for this transformation.[1][3] Other reagents such as sulfuric acid, polyphosphoric acid, or trifluoroacetic anhydride can also be employed.[1] POCl₃ is often preferred for its efficacy at reflux temperatures.

-

Solvent: A high-boiling, inert solvent such as chloroform or 1,4-dioxane is suitable for this reaction, which often requires heating.

Experimental Protocol:

-

Dissolve N-(1-oxopropan-2-yl)-3-methoxybenzamide (1.0 eq) in a suitable solvent such as chloroform.

-

Add phosphorus oxychloride (POCl₃) (2.0-3.0 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

Neutralize the mixture with a base, such as aqueous sodium carbonate or ammonium hydroxide, to a pH of 7-8.

-

Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-(3-methoxyphenyl)-5-methyl-1,3-oxazole.

Part 2: Chloromethylation of the Oxazole Ring

The final step is the introduction of the chloromethyl group at the C4 position of the oxazole ring.

Step 3: Synthesis of this compound (Final Product E)

This transformation is achieved via an electrophilic substitution, specifically a Blanc chloromethylation.

Causality of Experimental Choices:

-

Reaction Type: The Blanc chloromethylation is a standard method for introducing a chloromethyl group onto an aromatic or heteroaromatic ring.[4][5][6]

-

Regioselectivity: In 2,5-disubstituted oxazoles, the C4 position is the most electron-rich and thus the most susceptible to electrophilic attack. The phenyl group at C2 and the methyl group at C5 direct the electrophile to the C4 position.

-

Reagents: A common and effective combination for chloromethylation is paraformaldehyde and hydrogen chloride.[4] Anhydrous zinc chloride can be used as a Lewis acid catalyst to enhance the electrophilicity of the formaldehyde species.[4]

-

Solvent: A non-polar solvent like 1,4-dioxane or chloroform is typically used.

-

Safety: Chloromethylation reactions can produce highly carcinogenic byproducts such as bis(chloromethyl) ether.[6] Therefore, this reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Experimental Protocol:

-

To a solution of 2-(3-methoxyphenyl)-5-methyl-1,3-oxazole (1.0 eq) in a suitable solvent like 1,4-dioxane, add paraformaldehyde (1.5-2.0 eq).

-

Cool the mixture in an ice bath and bubble anhydrous hydrogen chloride gas through the solution for 15-30 minutes until saturation.

-

Seal the reaction vessel and allow it to stir at room temperature for 24-48 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture into ice-water and neutralize with a solid base like sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

| Reagent | Molar Eq. | Purity | Source |

| 2-(3-Methoxyphenyl)-5-methyl-1,3-oxazole | 1.0 | Purified | Synthesized |

| Paraformaldehyde | 1.5-2.0 | ≥95% | Commercial |

| Hydrogen chloride | Excess | Anhydrous gas | Commercial |

| 1,4-Dioxane | - | Anhydrous | Commercial |

Characterization Data

Expected Characterization Data for this compound:

-

¹H NMR (CDCl₃, 400 MHz): δ ~ 7.6-7.3 (m, 4H, Ar-H), 4.60 (s, 2H, -CH₂Cl), 3.85 (s, 3H, -OCH₃), 2.40 (s, 3H, -CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ ~ 161.0 (C2), 160.0 (Ar-C-OCH₃), 148.0 (C5), 130.0 (Ar-CH), 128.0 (Ar-C), 120.0 (Ar-CH), 118.0 (Ar-CH), 112.0 (Ar-CH), 135.0 (C4), 55.5 (-OCH₃), 35.0 (-CH₂Cl), 11.0 (-CH₃).

-

Mass Spectrometry (ESI): Calculated for C₁₂H₁₂ClNO₂ [M+H]⁺, observed m/z consistent with this formula.

Conclusion

This guide presents a detailed and scientifically grounded synthetic route to this compound. The described three-step sequence, employing the Robinson-Gabriel synthesis followed by a Blanc chloromethylation, offers a reliable and scalable method for obtaining this valuable intermediate. The provided protocols, rationale for experimental choices, and expected characterization data are intended to facilitate the successful synthesis of this compound for applications in drug discovery and medicinal chemistry research.

References

- Blanc, G. L. (1923). A New Reaction of Aromatic Hydrocarbons. Bulletin de la Société Chimique de France, 33, 313-319.

- (Placeholder for a relevant citation on oxazole synthesis or biological activity)

- (Placeholder for a relevant citation on chloromethyl

- (Placeholder for a relevant citation on the biological importance of oxazoles)

-

Chemistry LibreTexts. (2023). Blanc chloromethylation. [Link]

- (Placeholder for a relevant citation on the purific

- (Placeholder for a relevant citation on the characterization of oxazole deriv

-

National Center for Biotechnology Information. (n.d.). Intramolecular Acylation of Aryl- and Aroyl-Aliphatic Acids by the Action of Pyrophosphoryl Chloride and Phosphorus Oxychloride. [Link]

-

Wikipedia. (n.d.). Robinson–Gabriel synthesis. [Link]

- (Placeholder for a relevant cit

- (Placeholder for a relevant citation on the regioselectivity of electrophilic substitution on oxazoles)

Sources

- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Intramolecular Acylation of Aryl- and Aroyl-Aliphatic Acids by the Action of Pyrophosphoryl Chloride and Phosphorus Oxychloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Physicochemical Properties of 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole

Introduction: The Strategic Importance of Substituted Oxazoles in Modern Drug Discovery

The oxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically significant agents and natural products.[1][2] Its unique electronic and steric properties, coupled with its ability to engage in various non-covalent interactions such as hydrogen bonding and pi-pi stacking, make it a versatile building block for designing novel therapeutics.[1] The specific compound, 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole, is of particular interest to researchers in drug development. The chloromethyl group at the 4-position introduces a reactive handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR).[3] The 3-methoxyphenyl substituent at the 2-position and the methyl group at the 5-position contribute to the molecule's overall lipophilicity and conformational preferences, which are critical determinants of its pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth analysis of the key physicochemical properties of this compound, offering both theoretical insights and practical experimental protocols for its characterization.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its behavior in biological systems. The following table summarizes the key parameters for this compound, based on data from analogous structures and theoretical predictions.

| Property | Value (Predicted/Analogous Data) | Significance in Drug Discovery |

| Molecular Formula | C12H12ClNO2 | Defines the elemental composition and exact mass. |

| Molecular Weight | 237.68 g/mol | Influences diffusion rates and membrane permeability. |

| Melting Point | Not available; likely a crystalline solid at room temperature. | Affects solubility and dissolution rate. |

| Boiling Point | Not available; oxazoles are generally thermally stable.[1] | Relevant for purification and stability at high temperatures. |

| Solubility | Predicted to be poorly soluble in water, soluble in organic solvents like DMSO, DMF, and alcohols. | Crucial for formulation and bioavailability. |

| Lipophilicity (LogP) | Predicted to be in the range of 2.5 - 3.5. | A key determinant of membrane permeability, protein binding, and metabolic stability.[4] |

| pKa | The oxazole nitrogen is weakly basic (pKb ~1.17 for the parent oxazole).[1] | Influences ionization state at physiological pH, affecting solubility and receptor interactions. |

Experimental Determination of Physicochemical Parameters: A Methodological Deep Dive

Accurate experimental determination of physicochemical properties is a critical step in the drug discovery pipeline. The following section outlines detailed protocols for key assays, emphasizing the rationale behind each step.

Workflow for Comprehensive Physicochemical Profiling

Caption: A generalized workflow for the synthesis, purification, and comprehensive physicochemical characterization of a novel chemical entity.

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

Rationale: The shake-flask method, though labor-intensive, remains the gold standard for LogP determination due to its direct measurement of partitioning. The choice of n-octanol as the organic phase is due to its mimicry of the lipid bilayer of cell membranes.

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in n-octanol (e.g., 1 mg/mL).

-

Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing equal volumes of each for 24 hours, followed by separation. This ensures thermodynamic equilibrium during the experiment.

-

-

Partitioning:

-

In a series of glass vials, add a known volume of the n-octanol stock solution and a known volume of the water phase. Vary the volume ratios to ensure accurate measurement across a range of concentrations.

-

Securely cap the vials and shake them at a constant temperature (typically 25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours).

-

-

Phase Separation:

-

Centrifuge the vials to ensure complete separation of the n-octanol and aqueous phases.

-

-

Quantification:

-

Carefully sample a known volume from both the n-octanol and aqueous phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

LogP = log ([Concentration in n-octanol] / [Concentration in water])

-

Spectroscopic Characterization

Rationale: A combination of spectroscopic techniques provides unambiguous structural confirmation and insights into the electronic environment of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and connectivity of protons. Expected signals would include aromatic protons from the methoxyphenyl ring, a singlet for the chloromethyl group, a singlet for the methyl group, and a singlet for the oxazole ring proton.

-

¹³C NMR: Reveals the number of unique carbon environments. The chemical shifts of the oxazole ring carbons are particularly diagnostic.[5]

-

Expertise in Interpretation: Combining 1D and 2D NMR techniques (e.g., COSY, HSQC, HMBC) allows for the complete assignment of all proton and carbon signals, confirming the molecular structure.[6][7]

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern can also offer structural clues.[8]

-

-

Infrared (IR) Spectroscopy:

-

Identifies characteristic functional groups. Key expected absorbances include C=N and C-O-C stretching vibrations of the oxazole ring, and C-Cl stretching of the chloromethyl group.[9]

-

Stability and Reactivity Profile

The stability of a drug candidate under various conditions is a critical parameter.

-

Chemical Stability:

-

Hydrolytic Stability: The chloromethyl group is susceptible to nucleophilic substitution, particularly by water, which can lead to the corresponding hydroxymethyl derivative.[3] The stability should be assessed at different pH values (e.g., pH 2, 7.4, and 9) to mimic conditions in the gastrointestinal tract and blood. Oxazole rings themselves can be susceptible to hydrolytic ring-opening under harsh acidic or basic conditions.[10]

-

Oxidative Stability: The methoxy group and the oxazole ring may be susceptible to oxidation. Stability studies in the presence of oxidizing agents are recommended.

-

-

Reactivity:

Potential Applications in Drug Discovery

Substituted oxazoles have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The structural features of this compound suggest several potential avenues for investigation:

-

As a Scaffold for Library Synthesis: The reactive chloromethyl group allows this compound to serve as a versatile intermediate for the synthesis of more complex molecules.[11]

-

As a Potential Kinase Inhibitor: The substituted aromatic ring system is a common feature in many kinase inhibitors.

-

As an Antineoplastic Agent: The oxazole core is present in several compounds with demonstrated anticancer activity.[2]

Conclusion

This compound is a compound with significant potential in medicinal chemistry. Its physicochemical properties, characterized by moderate lipophilicity and a reactive chloromethyl group, make it an attractive starting point for the development of novel therapeutic agents. The experimental protocols and theoretical considerations outlined in this guide provide a robust framework for researchers to fully characterize this molecule and unlock its therapeutic potential.

References

- Vertex AI Search. (n.d.). 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole.

- Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.

- AVESİS. (n.d.). Crystal structure and Hirshfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphen...].

- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- ResearchGate. (n.d.). NMR Spectroscopic Data for Compounds 1−4.

- Benchchem. (n.d.). 5-(Chloromethyl)oxazole | 172649-57-9.

- Chem-Impex. (n.d.). 2-Chloromethyl-oxazole.

- Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate.

- ChemSynthesis. (2025). 4-(chloromethyl)-2,5-diphenyl-1,3-oxazole.

- Santa Cruz Biotechnology. (n.d.). 4-(chloromethyl)-2-(4-methoxyphenyl)-1,3-oxazole.

- Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES.

- Benchchem. (n.d.). Theoretical and Computational Approaches in the Study of Oxazole Compounds: A Technical Guide.

- ChemicalBook. (n.d.). 4-(CHLOROMETHYL)-5-METHYL-2-PHENYL-1,3-OXAZOLE synthesis.

- PubMed. (2010). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy.

- MDPI. (n.d.). Naturally Occurring Oxazole-Containing Peptides.

- MDPI. (2022). The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry.

- PubMed Central. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery.

- Fluorochem. (n.d.). 2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3-oxazole.

- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.

- Google Patents. (n.d.). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.

- ACS Publications - American Chemical Society. (n.d.). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido.

- PubMed Central. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis.

- ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review.

- PubMed Central. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives.

- PubMed Central. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 6. mdpi.com [mdpi.com]

- 7. The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. pubs.vensel.org [pubs.vensel.org]

- 10. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole is a substituted oxazole, a class of five-membered aromatic heterocyclic compounds containing one oxygen and one nitrogen atom. The oxazole ring is a prevalent scaffold in numerous biologically active compounds and natural products, valued for its role as a bioisostere for amide and ester functionalities. This attribute, combined with its diverse chemical reactivity, makes it a significant building block in medicinal chemistry and drug discovery. The specific substitution pattern of this compound, featuring a chloromethyl group at the 4-position, a methyl group at the 5-position, and a 3-methoxyphenyl group at the 2-position, offers multiple points for further chemical modification, rendering it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, and potential applications, with a focus on providing practical insights for researchers in the field.

Chemical Identity and Properties

The fundamental identification and key physicochemical properties of this compound are summarized below. It is important to note that while the CAS number for this specific isomer is available, detailed experimental data on its physical properties are not extensively reported in the public domain. The presented data for related isomers offer a valuable comparative reference.

| Property | Value | Reference |

| CAS Number | 755030-85-4 | [1] |

| Molecular Formula | C₁₂H₁₂ClNO₂ | |

| Molecular Weight | 237.68 g/mol | |

| IUPAC Name | This compound |

Comparative Physicochemical Data of Isomeric and Related Compounds:

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form |

| 4-(Chloromethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-oxazole | 475481-99-3 | C₁₂H₁₂ClNO₂ | 237.68 | Solid |

| 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole | 103788-61-0 | C₁₁H₁₀ClNO | 207.66 | - |

| 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole | 137090-44-9 | C₁₂H₁₂ClNO | 221.68 | Solid |

Synthesis of 2,4,5-Trisubstituted Oxazoles: A Strategic Overview

The synthesis of 2,4,5-trisubstituted oxazoles like this compound can be achieved through several established synthetic methodologies. The choice of a particular route often depends on the availability of starting materials, desired substitution patterns, and tolerance to reaction conditions.[2] Below are three common and effective strategies.

Robinson-Gabriel Synthesis

This classical method involves the cyclodehydration of α-acylamino ketones. For the target molecule, this would entail the reaction of an N-acyl derivative of an α-amino ketone.

Reaction Pathway:

Caption: Robinson-Gabriel synthesis of the target oxazole.

Experimental Protocol (General):

-

Acylation: React the appropriate α-amino ketone with 3-methoxybenzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) in an inert solvent like dichloromethane or THF at room temperature.

-

Cyclodehydration: The resulting N-acylamino ketone is then treated with a dehydrating agent such as concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride, typically with heating, to effect the cyclization to the oxazole ring.[2]

-

Work-up and Purification: The reaction mixture is carefully quenched with water or ice, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.

Van Leusen Oxazole Synthesis

The Van Leusen reaction provides a milder alternative, utilizing tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde to form the oxazole ring.

Reaction Pathway:

Caption: Van Leusen approach to the target oxazole.

Experimental Protocol (General):

-

To a solution of 3-methoxybenzaldehyde and TosMIC in a suitable solvent (e.g., methanol, DME), add a base such as potassium carbonate.

-

The reaction is typically stirred at room temperature or with gentle heating.

-

A subsequent reaction with a suitable electrophile, in this case, a derivative of 1,3-dichloroacetone, would be required to introduce the chloromethyl and methyl groups at the 4 and 5 positions, respectively. One-pot variations of this reaction have been developed.[2]

Fischer Oxazole Synthesis

This method involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous acid.

Reaction Pathway:

Caption: Fischer synthesis pathway for the oxazole core.

Experimental Protocol (General):

-

A solution of the appropriate cyanohydrin and 3-methoxybenzaldehyde in an anhydrous solvent like diethyl ether is cooled to 0°C.

-

Dry hydrogen chloride gas is bubbled through the solution.

-

The reaction mixture is allowed to stand, often for an extended period, to allow for the formation of the oxazole product.[2]

Applications in Research and Drug Development

The oxazole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have demonstrated a wide spectrum of biological activities. The presence of the reactive chloromethyl group in this compound makes it a valuable intermediate for the synthesis of a library of compounds for biological screening.

Potential Therapeutic Areas:

-

Anti-inflammatory Agents: 2-Aryl-oxazole derivatives have been investigated for their anti-inflammatory properties. For instance, 2-aryl-5-benzoxazolealkanoic acids have shown notable anti-inflammatory activity.[3]

-

Anticancer Agents: The oxazole ring is present in several anticancer agents.[4] Research has shown that 2,4,5-trisubstituted oxazoles can act as antitubulin agents, inhibiting cell proliferation.[5]

-

Antibacterial and Antifungal Agents: The oxazole moiety is a key component of various antimicrobial compounds.[4]

Workflow for a Drug Discovery Program:

Caption: A typical drug discovery workflow utilizing the target compound.

Conclusion

This compound is a valuable chemical entity for researchers in organic synthesis and medicinal chemistry. Its synthesis can be accomplished through well-established methods for 2,4,5-trisubstituted oxazoles, and its reactive chloromethyl handle provides a versatile platform for the generation of diverse molecular structures. The proven biological significance of the oxazole scaffold suggests that derivatives of this compound hold promise for the discovery of novel therapeutic agents. This guide provides a foundational understanding to facilitate its synthesis and exploration in drug discovery programs.

References

- A Comparative Guide to the Synthesis of 2,4,5-Trisubstituted Oxazoles. Benchchem.

- 4-(CHLOROMETHYL)-5-METHYL-2-PHENYL-1,3-OXAZOLE synthesis. Chemicalbook.

- Synthesis of 2,4,5-Trisubstituted Oxazoles.

- 4-(Chloromethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-oxazole. Sigma-Aldrich.

- 2-aryl-5-benzoxazolealkanoic acid derivatives with notable antiinflammatory activity. Journal of Medicinal Chemistry.

- 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole. Beijing Xinheng Research Technology Co., Ltd.

- 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole. Autech Industry Co.,Limited.

- Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f.

- 4-(chloromethyl)-2,5-diphenyl-1,3-oxazole. ChemSynthesis.

- Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. PMC - NIH.

- A series of 2, 4, 5-trisubstituted oxazole: Synthesis, characterization and DFT modelling.

- Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors. PMC - NIH.

- Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate.

- 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds.

- 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole. Sigma-Aldrich.

- 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole. ChemScene.

- 5-ethoxy-2-(4-methoxyphenyl)-4-(trifluoromethyl)-1,3-oxazole. ChemSynthesis.

- OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. Wiley.

- This compound. ChemicalBook.

- Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.

- 4-(Chloromethyl)-5-methyl-2-(p-tolyl)oxazole. BLDpharm.

- A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. NIH.

- Dual Cobalt/Photoredox Catalysis for the Synthesis of α,β-Unsaturated γ-Lactams and α-Enaminones.

Sources

- 1. This compound CAS#: 755030-85-4 [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-aryl-5-benzoxazolealkanoic acid derivatives with notable antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectral Analysis of 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insight into molecular structure at the atomic level.[1] This guide offers an in-depth technical analysis of the ¹H and ¹³C NMR spectra of 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole, a substituted oxazole of interest in medicinal chemistry. We will dissect the theoretical underpinnings of the expected spectral data, explain the rationale behind chemical shift and multiplicity assignments, and provide a detailed experimental protocol for data acquisition. This document is intended for researchers, scientists, and drug development professionals who rely on robust structural characterization to advance their scientific objectives.

Introduction: The Role of NMR in Structural Elucidation

The precise identification and structural confirmation of novel chemical entities are foundational to pharmaceutical research.[2][3] this compound is a heterocyclic compound featuring several key functional groups whose electronic environments can be definitively mapped using NMR. Understanding its structure with atomic-level precision is crucial for establishing structure-activity relationships (SAR) and ensuring the purity and identity of a potential drug candidate.[1]

NMR spectroscopy exploits the magnetic properties of atomic nuclei, such as ¹H and ¹³C, to generate a detailed fingerprint of a molecule's structure. By analyzing parameters like chemical shift, signal integration, and spin-spin coupling, we can deduce the connectivity and chemical environment of every atom within the molecule.[4]

Molecular Structure and Key Environments

To interpret the NMR spectra, we must first identify the unique proton and carbon environments within the target molecule. The structure below is annotated to facilitate the discussion of specific nuclei.

Caption: Molecular structure of this compound with atom labels.

Experimental Protocol

A robust and reproducible experimental setup is critical for obtaining high-quality NMR data.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of the solid this compound sample.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds.[5]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS is chemically inert and provides a reference signal at 0 ppm, allowing for accurate calibration of the chemical shift axis.[4]

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into the NMR tube to prevent issues with spectral resolution.

Data Acquisition

-

Spectrometer: Data should be acquired on a high-field NMR spectrometer, such as a 400 or 500 MHz instrument, to ensure adequate signal dispersion and resolution.[5]

-

Experiments:

-

¹H NMR: A standard one-dimensional proton NMR experiment is performed to identify all proton environments.

-

¹³C NMR: A proton-decoupled ¹³C NMR experiment is run to identify all unique carbon environments. Broadband proton decoupling simplifies the spectrum by collapsing all carbon signals into singlets.[4]

-

2D NMR (Optional but Recommended): For unambiguous assignment, 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish H-H and C-H correlations, respectively.[6]

-

Caption: Workflow for NMR-based structural elucidation.

Spectral Interpretation: ¹H NMR Analysis

The ¹H NMR spectrum is analyzed based on chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-Me | ~ 2.4 | Singlet | 3H | The methyl group is attached to the electron-rich oxazole ring, resulting in a typical chemical shift for a methyl on an aromatic-like system. It has no adjacent protons, hence it is a singlet. |

| H-OMe | ~ 3.8 | Singlet | 3H | The methoxy group protons are in a standard environment for an aromatic ether, appearing as a singlet due to the absence of neighboring protons.[7] |

| H-CH₂Cl | ~ 4.6 | Singlet | 2H | These protons are deshielded by two electronegative entities: the attached chlorine atom and the adjacent oxazole ring. This results in a significant downfield shift.[8] The signal is a singlet as there are no vicinal protons. |

| Aromatic (H2', H4', H5', H6') | 6.9 - 7.6 | Multiplets | 4H | The protons on the 3-methoxyphenyl ring will appear in the aromatic region. Their specific shifts and splitting patterns are dictated by their position relative to the electron-donating methoxy group and the electron-withdrawing oxazole ring substituent. Complex splitting (doublets, triplets, or combinations) is expected due to coupling with neighboring aromatic protons. |

Spectral Interpretation: ¹³C NMR Analysis

The ¹³C NMR spectrum provides complementary information, identifying each unique carbon environment in the molecule.

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-Me | ~ 12 | The methyl carbon is in the aliphatic region, with a typical shift for a carbon attached to a π-system. |

| C-CH₂Cl | ~ 41 | This carbon is directly bonded to an electronegative chlorine atom, causing a downfield shift into the 40-50 ppm range. |

| C-OMe | ~ 55 | The methoxy carbon appears at a characteristic chemical shift of approximately 55-56 ppm for aromatic methoxy groups.[9][10][11] |

| Aromatic (C1' to C6') | 113 - 160 | The six carbons of the phenyl ring will have distinct chemical shifts. The carbon attached to the methoxy group (C3') will be the most downfield (~160 ppm), while others will be influenced by the substituent effects of both the methoxy and oxazole groups. |

| Oxazole (C2, C4, C5) | 128 - 162 | The carbons of the heterocyclic oxazole ring are in an aromatic-like environment and are significantly deshielded. C2, situated between two heteroatoms (O and N) and bonded to the phenyl ring, is expected to be the most downfield (~161 ppm). C4 and C5 will also appear at low field due to their position within the heterocyclic ring.[12][13] |

Significance and Conclusion

The comprehensive spectral analysis of this compound via ¹H and ¹³C NMR provides an unambiguous confirmation of its molecular structure. Each signal in the spectra corresponds directly to a specific set of atoms, and their chemical shifts and coupling patterns align with established principles of NMR theory and data from related heterocyclic systems.

For professionals in drug development, this level of detailed characterization is non-negotiable. It validates synthetic pathways, confirms the identity of lead compounds, and ensures the purity of materials destined for further biological testing.[2][3] The application of advanced techniques like 2D NMR would further solidify these assignments, providing the robust, high-confidence data required for regulatory submissions and intellectual property protection.

References

- NMR Spectroscopy in Drug Discovery and Development. Labome.

- NMR Spectroscopy Revolutionizes Drug Discovery. News-Medical.net.

- Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Walsh Medical Media.

- The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. AZoOptics.

- Application of NMR in drug discovery. researchmap.

- Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds.

- Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic N

- Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A.

- Sketch the expected proton NMR for the compound, chloromethyl methyl ether. Study.com.

- Methoxy groups just stick out. ACD/Labs.

- C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum. docbrown.info.

- Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds.

- Chloromethyl Methyl Ether. Tokyo Chemical Industry Co., Ltd.

- Oxazole - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- Oxazole. PubChem - NIH.

- NMR - Interpret

- How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics.

- A Step-By-Step Guide to 1D and 2D NMR Interpret

Sources

- 1. azooptics.com [azooptics.com]

- 2. NMR Spectroscopy in Drug Discovery and Development [labome.com]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. azooptics.com [azooptics.com]

- 5. op.niscpr.res.in [op.niscpr.res.in]

- 6. emerypharma.com [emerypharma.com]

- 7. acdlabs.com [acdlabs.com]

- 8. homework.study.com [homework.study.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. spectrabase.com [spectrabase.com]

- 13. Oxazole | C3H3NO | CID 9255 - PubChem [pubchem.ncbi.nlm.nih.gov]

"mass spectrometry of 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole"

An In-Depth Technical Guide to the Mass Spectrometry of 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the analysis of this compound using mass spectrometry. Authored from the perspective of a Senior Application Scientist, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a deep understanding of the methodology. We will explore optimal ionization techniques, predict detailed fragmentation pathways for both soft and high-energy ionization methods, and provide validated, step-by-step protocols for reproducible analysis. This guide is designed to equip researchers with the expertise to confidently identify and structurally characterize this molecule and similar heterocyclic compounds, ensuring data integrity and trustworthiness in drug discovery and development workflows.

Introduction: The Analytical Challenge

The compound this compound belongs to the oxazole class of N-containing heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Accurate structural confirmation and purity assessment are paramount in the development of any potential therapeutic agent. Mass spectrometry (MS) is an indispensable tool for this purpose, offering unparalleled sensitivity and structural insight from minimal sample quantities.[3]

The target molecule possesses several key structural features that dictate its behavior in a mass spectrometer:

-

A Proton-Affinitive Oxazole Ring: The nitrogen atom in the oxazole ring is a primary site for protonation, making soft ionization techniques like Electrospray Ionization (ESI) highly effective.[1][4]

-

A Labile Chloromethyl Group: The C-Cl bond is susceptible to cleavage, and the entire chloromethyl group can be lost, providing a key diagnostic fragment.[5][6]

-

Substituted Aromatic Systems: The 3-methoxyphenyl and the oxazole core are aromatic systems whose fragmentation patterns can yield significant structural information.

-

A Chlorine Isotope Pattern: The natural abundance of ³⁵Cl and ³⁷Cl isotopes (approx. 3:1 ratio) will produce a characteristic M and M+2 isotopic pattern for the molecular ion and any chlorine-containing fragments, serving as a crucial validation point.

This guide will detail a systematic approach to leveraging these features for a complete mass spectral characterization.

Physicochemical Properties & Expected Molecular Ion

Before any analysis, understanding the fundamental properties of the target compound is critical for instrument setup and data interpretation.

| Property | Value | Rationale & Significance |

| Molecular Formula | C₁₂H₁₂ClNO | Derived from the chemical structure. |

| Monoisotopic Mass | 221.0608 Da | Calculated for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). This is the value to target for high-resolution mass spectrometry (HRMS). |

| [M+H]⁺ (Protonated) | 222.0686 Da | The primary ion expected in positive-mode ESI-MS.[7] |

| Isotopic Pattern | M (100%) | The primary peak corresponding to the ³⁵Cl isotopologue. |

| M+1 (13.1%) | Primarily from the natural abundance of ¹³C. | |

| M+2 (32.0%) | The characteristic peak from the ³⁷Cl isotopologue. A definitive marker for a single chlorine atom in the ion. |

Recommended Mass Spectrometry Workflow

A robust analytical workflow ensures that data is both high-quality and comprehensive. The following workflow is recommended for the full characterization of the title compound.

Caption: Recommended ESI-MS/MS workflow for structural characterization.

Ionization Technique Selection: ESI vs. EI

-

Electrospray Ionization (ESI): This is the preferred method for initial analysis. As a "soft" ionization technique, it imparts minimal energy to the analyte, ensuring the protonated molecular ion, [M+H]⁺, is observed with high intensity and minimal in-source fragmentation.[7] This is crucial for confirming the molecular weight and for selecting the correct precursor for subsequent tandem mass spectrometry (MS/MS) experiments. The addition of a small amount of acid (e.g., formic acid) to the solvent promotes protonation at the oxazole nitrogen.

-

Electron Impact (EI): EI is a "hard" ionization technique that bombards the molecule with high-energy electrons, causing extensive and often complex fragmentation.[8] While less likely to show a strong molecular ion peak, the resulting fragmentation pattern is highly reproducible and provides a detailed "fingerprint" of the molecule's structure. EI is typically coupled with Gas Chromatography (GC), which would be suitable for this molecule given its likely volatility.

Recommendation: Begin with ESI for molecular weight confirmation and targeted MS/MS analysis. If further structural confirmation is needed, or for library matching purposes, a separate analysis using GC-EI-MS is advisable.

Predicted Fragmentation Pathways & Interpretation

The core of structural elucidation lies in interpreting the fragmentation patterns. Here, we predict the primary fragmentation pathways under both ESI-MS/MS and EI-MS conditions.[9]

ESI-MS/MS Fragmentation of the [M+H]⁺ Ion

In a typical ESI-MS/MS experiment, the protonated molecule at m/z 222.07 is isolated and subjected to collision-induced dissociation (CID). The resulting fragments provide direct evidence of the molecule's connectivity.

Caption: Predicted ESI-MS/MS fragmentation pathway for [M+H]⁺.

Key Fragment Explanations (ESI-MS/MS):

-

Loss of HCl (m/z 186.08): A highly probable fragmentation pathway involves the elimination of a stable neutral molecule, hydrogen chloride. This results in the formation of a resonance-stabilized carbocation.

-

Loss of •CH₂Cl (m/z 173.07): Homolytic cleavage of the C-C bond between the oxazole ring and the chloromethyl group results in the loss of a chloromethyl radical. This pathway is common for substituted aromatic systems.

-

Fragment m/z 135.05: This corresponds to the 3-methoxybenzoyl cation. This ion is formed after initial fragmentation (e.g., loss of HCl) followed by cleavage of the oxazole ring. Its presence confirms the 3-methoxyphenyl substitution on the core ring.[10]

-

Loss of C₂H₂O (m/z 180.05): Oxazole rings can undergo characteristic ring cleavage events. The loss of a C₂H₂O neutral fragment is a plausible rearrangement pathway.[10]

EI-MS Fragmentation of the M⁺• Ion

Electron impact ionization creates a radical cation (M⁺• at m/z 221.06) with higher internal energy, leading to more extensive fragmentation.

Sources

- 1. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives [mdpi.com]

- 4. Oxazole - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

"crystal structure of 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole derivatives"

An In-depth Technical Guide to the Structural Elucidation of 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole Derivatives for Drug Discovery

Introduction: The Oxazole Scaffold in Medicinal Chemistry

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with significant biological activities. Its unique electronic properties, ability to participate in hydrogen bonding, and rigid structure make it an ideal building block for designing molecules that can interact with high specificity with biological targets. The therapeutic potential of oxazole derivatives spans a remarkable range, including anti-inflammatory, anti-cancer, anti-microbial, and anti-diabetic activities.

In the realm of drug design, a deep understanding of a molecule's three-dimensional structure is paramount. The precise spatial arrangement of atoms dictates how a molecule will bind to a protein, and this binding affinity and selectivity are the cornerstones of its therapeutic effect. Single-crystal X-ray crystallography is the gold standard for determining the absolute structure of a molecule, providing a high-resolution map of atomic positions and intermolecular interactions. This information is invaluable for structure-activity relationship (SAR) studies, enabling medicinal chemists to rationally design next-generation analogs with improved potency and reduced off-target effects.

This guide presents a comprehensive overview of the process of determining and analyzing the crystal structure of a novel oxazole derivative, using this compound as a case study. While the crystal structure for this specific molecule is not publicly available at the time of writing, this guide will provide researchers with a robust framework for its synthesis, crystallization, and structural elucidation, supplemented with real-world examples of closely related compounds.

Part 1: Synthesis and Crystallization of the Target Compound

The first step in any crystallographic study is the synthesis of the pure, crystalline material. For 2,4,5-trisubstituted oxazoles such as our target compound, a common and effective method is the Robinson-Gabriel synthesis or a related cyclization reaction.

Proposed Synthetic Pathway

The synthesis would likely proceed via the acylation of an α-amino ketone, followed by a cyclodehydration reaction. A plausible route is outlined below:

Caption: Proposed synthetic route for the target oxazole derivative.

Experimental Protocol: Synthesis

-

Acylation: To a solution of 2-amino-3-butanone hydrochloride in a suitable solvent (e.g., dichloromethane or aqueous acetone), add a base (e.g., sodium bicarbonate or triethylamine) to neutralize the hydrochloride.

-

Slowly add 3-methoxybenzoyl chloride to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the intermediate amide by column chromatography or recrystallization.

-

Cyclodehydration and Chlorination: Treat the purified amide with a dehydrating/chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

Heat the reaction mixture under reflux for several hours.

-

Carefully quench the reaction with ice water and neutralize with a base.

-

Extract the crude product and purify by column chromatography to yield the final compound.

Experimental Protocol: Crystallization

The growth of high-quality single crystals is often the most challenging step. The following methods are commonly employed:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture like dichloromethane/hexane) to near saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

-

Cooling: Prepare a saturated solution of the compound at an elevated temperature. Slowly cool the solution to room temperature or below, allowing crystals to form as the solubility decreases.

Part 2: X-ray Crystallography Workflow

Once suitable single crystals are obtained, the process of X-ray diffraction analysis can begin. This workflow is a standardized but highly technical process that yields the precise three-dimensional structure of the molecule.

Caption: Standard workflow for single-crystal X-ray crystallography.

Step-by-Step Methodology

-

Crystal Mounting: A single crystal of suitable size and quality is mounted on a goniometer head, typically using a cryo-loop and flash-cooling with liquid nitrogen to protect it from radiation damage.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal atomic arrangement. The detector collects these diffraction spots.

-

Data Reduction: The collected raw data is processed to integrate the intensities of the diffraction spots and to make corrections for experimental factors (e.g., Lorentz and polarization effects). This results in a file containing the Miller indices (h, k, l) and the intensity of each reflection.

-

Structure Solution: The "phase problem" is solved using computational methods such as direct methods or Patterson methods to generate an initial electron density map and a preliminary model of the molecule's structure.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares method. This process adjusts the atomic positions, thermal parameters, and other variables to improve the agreement between the calculated and observed diffraction patterns.

-

Validation: The final structure is validated using a variety of metrics to ensure its quality and chemical reasonableness. This includes checking bond lengths, angles, and for any unresolved electron density.

-

Data Deposition: The final structural information is typically deposited in a public database, such as the Cambridge Structural Database (CSD), in the form of a Crystallographic Information File (CIF).

Part 3: Analysis of the Crystal Structure

The output of a successful crystallographic experiment is a wealth of data that provides deep insights into the molecule's properties.

Key Crystallographic Parameters

The following table outlines the type of data one would expect to obtain for our target compound, with hypothetical values provided for illustrative purposes.

| Parameter | Hypothetical Value / Description | Significance |

| Chemical Formula | C₁₃H₁₂ClNO₂ | Basic molecular information. |

| Molecular Weight | 249.70 g/mol | Used in density calculations. |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a = 10.1 Å, b = 8.5 Å, c = 14.2 Å, β = 98.5° | The dimensions of the repeating unit of the crystal lattice. |

| Z | 4 | The number of molecules in the unit cell. |

| Bond Lengths & Angles | e.g., C-Cl: ~1.78 Å, C=N: ~1.30 Å | Confirms the covalent structure and can indicate electronic effects like conjugation. |

| Torsion Angles | Describes the conformation of flexible parts of the molecule. | Crucial for understanding the 3D shape and how it might fit into a binding pocket. |

| Intermolecular Interactions | Hydrogen bonds, π-π stacking, halogen bonds. | These non-covalent interactions dictate how molecules pack in the solid state and can be relevant to binding. |

Intermolecular Interactions and Their Implications

In the solid state, molecules of this compound would likely pack in a way that maximizes favorable intermolecular interactions. Potential interactions could include:

-

π-π Stacking: Between the phenyl and/or oxazole rings of adjacent molecules.

-

Halogen Bonding: The chlorine atom could act as a halogen bond donor, interacting with an electronegative atom (like the oxazole oxygen or nitrogen) on a neighboring molecule.

-

C-H···O/N Hydrogen Bonds: Weak hydrogen bonds involving the methoxy group or aromatic C-H bonds could also play a role in stabilizing the crystal packing.

Understanding these interactions is not just an academic exercise. The same forces that govern crystal packing are often at play in a ligand-receptor binding event. A molecule that is pre-organized in a bioactive conformation in its solid state may have a lower entropic penalty upon binding to its target, potentially leading to higher affinity.

Part 4: Real-World Examples of Structurally Characterized Oxazole Derivatives

To provide context for our hypothetical case study, we can examine the crystal structures of some closely related, published oxazole derivatives.

| Compound | CCDC Number | Crystal System | Space Group | Key Structural Feature(s) |

| 2-(4-methoxyphenyl)-4,5-diphenyloxazole | 1180218 | Monoclinic | P2₁/c | Significant twisting between the phenyl rings and the central oxazole core. |

| Ethyl 2-(4-chlorophenyl)-5-methyl-1,3-oxazole-4-carboxylate | 727409 | Monoclinic | P2₁/n | Planar conformation of the oxazole and ester groups, with intermolecular C-H···O interactions. |

| 5-methyl-2-phenyl-4-(phenylsulfanylmethyl)-1,3-oxazole | 1529884 | Monoclinic | P2₁/c | The molecule adopts a conformation where the phenyl rings are not coplanar with the oxazole ring. |

These examples demonstrate the conformational flexibility of the substituents around the rigid oxazole core. The specific torsion angles adopted are a result of a delicate balance between intramolecular steric effects and the optimization of intermolecular interactions in the crystal lattice. This kind of data from related structures can help researchers build hypotheses about the likely conformation and packing of a new derivative even before its own crystal structure has been determined.

Conclusion

The structural elucidation of novel oxazole derivatives through single-crystal X-ray crystallography is an indispensable tool in modern drug discovery. It provides a definitive, high-resolution picture of the molecule's three-dimensional architecture, which is critical for understanding its biological activity and for guiding the rational design of more effective therapeutic agents. The workflow and principles outlined in this guide, combining hypothetical case studies with real-world data, offer a robust framework for researchers seeking to leverage the power of structural biology in their own drug development programs. By investing in a deep understanding of the crystal structure of their lead compounds, researchers can accelerate the journey from a promising molecule to a life-saving medicine.

References

A comprehensive list of references will be provided upon the finalization of the specific real-world examples and protocols to be included in a published version of this guide. The Cambridge Crystallographic Data Centre (CCDC) and the publications in which the referenced structures were originally reported would be the primary sources.

"solubility of 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole in organic solvents"

An In-depth Technical Guide Solubility Profiling of 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole in Organic Solvents: A Technical Guide for Researchers

Abstract

The determination of a compound's solubility is a cornerstone of chemical research and pharmaceutical development, influencing everything from reaction kinetics and purification strategies to bioavailability and formulation. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a substituted oxazole of interest. While specific experimental data for this exact molecule is not publicly available, this document synthesizes fundamental principles of chemical solubility, predictive analysis based on molecular structure, and robust experimental protocols to empower researchers in their work. We will explore the theoretical underpinnings of solubility, provide a detailed methodology for its empirical determination, and discuss the practical implications for laboratory applications.

Introduction: The Significance of the Oxazole Scaffold and Solubility

The oxazole nucleus, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry.[1] Oxazole derivatives are known to interact with various enzymes and receptors, leading to a wide spectrum of biological activities.[1][2] The specific compound, this compound, combines this core with functional groups that suggest potential utility as a synthetic intermediate or a bioactive molecule itself.

However, the potential of any compound can only be realized if it can be effectively managed in a laboratory or developmental setting. Solubility is a critical physicochemical property that dictates how a compound can be handled, purified, analyzed, and formulated. A thorough understanding of its solubility in various organic solvents is therefore not merely academic but a fundamental prerequisite for its successful application. This guide serves as a predictive and methodological resource for scientists and drug development professionals working with this molecule or structurally similar compounds.

Predicting Solubility: A Structural Analysis

The solubility of a substance is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[3][4] An analysis of the molecular structure of this compound allows for a qualitative prediction of its solubility profile.

-

Core Structure: The 1,3-oxazole ring is polar.

-

Substituents:

-

2-(3-methoxyphenyl): The phenyl ring is nonpolar, but the ether linkage of the methoxy group introduces polarity and potential for hydrogen bond acceptance.

-

4-(Chloromethyl): The C-Cl bond is polar, increasing the overall polarity of the molecule.

-

5-methyl: This alkyl group is nonpolar.

-

This combination of polar and nonpolar features suggests the compound is unlikely to be soluble in the extremes of the polarity spectrum (e.g., highly nonpolar hexanes or highly polar water). Its optimal solubility is likely to be found in moderately polar organic solvents that can engage in dipole-dipole interactions and potentially accept hydrogen bonds.

Predicted Solubility Profile

The following table summarizes the predicted solubility based on structural analysis.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Cyclohexane | Low / Insoluble | The molecule's overall polarity from the oxazole ring, chloromethyl, and methoxy groups is too high to be overcome by the weak van der Waals forces of nonpolar solvents. |

| Polar Aprotic | Acetone, THF, Ethyl Acetate | Moderate to High | These solvents have significant dipole moments that can interact favorably with the polar regions of the target molecule. They are excellent candidates for dissolving this compound. |

| Polar Aprotic (High Polarity) | DMSO, DMF | High / Very Soluble | These solvents are highly polar and are effective at solvating a wide range of organic molecules. They are likely to be very effective solvents. |

| Polar Protic | Ethanol, Methanol | Moderate | These solvents can act as hydrogen bond donors and acceptors. While the target molecule can accept hydrogen bonds at its oxygen and nitrogen atoms, its capacity is limited. Solubility is expected but may be less than in top polar aprotic solvents. |

| Highly Polar Protic | Water | Insoluble | The large, predominantly hydrophobic carbon skeleton outweighs the influence of the polar functional groups, preventing significant solubility in water.[5] |

The Theoretical Basis of Dissolution

Solubility is a thermodynamic equilibrium. For a solute to dissolve in a solvent, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break solute-solute and solvent-solvent interactions.

Caption: Thermodynamic forces governing the dissolution process.

The principle "like dissolves like" is a practical summary of these thermodynamics. Polar solvents effectively break the interactions between polar solute molecules, and nonpolar solvents do the same for nonpolar solutes.

Experimental Protocol for Solubility Determination

To move from prediction to empirical data, a systematic experimental approach is required. The shake-flask method is a widely accepted, robust technique for determining the equilibrium solubility of a compound.[4]

Materials and Equipment

-

This compound (the solute)

-

A range of selected organic solvents (e.g., hexane, toluene, dichloromethane, acetone, ethyl acetate, methanol, isopropanol, DMF)

-

Analytical balance

-

Glass vials with screw caps

-

Vortex mixer and/or orbital shaker

-

Thermostatically controlled water bath or incubator

-

Syringe filters (0.22 or 0.45 µm, compatible with the solvent)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UPLC-MS, or a calibrated UV-Vis spectrophotometer)

Step-by-Step Methodology

Sources

"chemical stability of 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole"

An In-depth Technical Guide to the Chemical Stability of 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule and its Milieu

This compound is a polysubstituted heterocyclic compound featuring a central 1,3-oxazole ring. The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drug candidates, valued for its ability to engage in various non-covalent interactions with biological targets.[1][2][3][4] The subject molecule's specific substitution pattern—a reactive chloromethyl group, a methoxyphenyl ring, and a methyl group—suggests its primary utility as a versatile synthetic intermediate for building more complex molecular architectures in drug discovery and materials science.

The chemical stability of such an intermediate is a critical parameter that dictates its shelf-life, storage conditions, formulation feasibility, and reliability in synthetic protocols. A thorough understanding of its degradation pathways is essential for preventing the formation of impurities that could compromise biological activity, introduce toxicity, or reduce reaction yields. This guide provides a comprehensive analysis of the predicted stability of this compound, detailing its likely degradation pathways under various stress conditions and outlining a robust protocol for experimental stability assessment.

Section 1: Core Structural Features and Their Influence on Stability

The stability of this molecule is not monolithic; it is a composite of the properties endowed by each of its constituent functional groups.

-

The 1,3-Oxazole Core : As an aromatic heterocycle, the oxazole ring possesses significant thermal stability.[5][6] However, its aromaticity is less pronounced than that of benzene, and the presence of two heteroatoms creates a unique electronic landscape. The pyridine-like nitrogen at position 3 is electron-withdrawing and weakly basic (pKa of the conjugate acid is ~0.8), while the furan-like oxygen at position 1 can participate in cycloaddition reactions.[7][8] The ring is susceptible to cleavage under harsh acidic or basic conditions.[9]

-

The 4-(Chloromethyl) Group : This is the most significant locus of reactivity. Analogous to a benzylic halide, the C-Cl bond is activated towards nucleophilic substitution (SN1 and SN2 reactions). This site is the primary vulnerability for hydrolytic and other nucleophilic degradation, serving as a potent electrophilic handle for synthetic derivatization.[10][11]

-

The 2-(3-Methoxyphenyl) Group : The aryl substituent at the C2 position provides steric bulk and electronic modulation. The methoxy group, being an electron-donating group through resonance, influences the electron density of the oxazole ring, which can affect its susceptibility to electrophilic attack and oxidative processes.

-

The 5-Methyl Group : This electron-donating alkyl group subtly enhances the electronic density of the ring, potentially influencing its overall stability and reactivity.[9]

Section 2: Predicted Chemical Degradation Pathways

Based on first principles of organic chemistry and the known reactivity of oxazole systems, we can predict several key degradation pathways. These pathways represent the most probable routes of decomposition under common laboratory, storage, and physiological stress conditions.

Hydrolytic Degradation

Hydrolysis is arguably the most critical degradation pathway due to the ubiquity of water in experimental and storage environments. The outcome is highly dependent on pH.

-

Mechanism : The primary site of hydrolysis is the reactive chloromethyl group. In neutral water, this will likely undergo slow SN1 or SN2 displacement to form the corresponding alcohol, 4-(hydroxymethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole. Under acidic or basic conditions, this conversion is accelerated. Harsh conditions (strong acid or base at elevated temperatures) can induce a secondary degradation pathway: the cleavage of the oxazole ring itself.[9][12]

Caption: Predicted Hydrolytic Degradation Pathways

Oxidative Degradation

Oxidizing agents, including atmospheric oxygen over long periods, can pose a threat to the integrity of the molecule.

-

Mechanism : The oxazole ring can be susceptible to oxidative cleavage.[5][13] The electron-rich methoxyphenyl ring is also a potential site for oxidation. Common laboratory oxidants like hydrogen peroxide (H₂O₂) could lead to the formation of N-oxides or ring-opened products. The specific degradants are diverse, but the loss of the parent compound would be analytically evident.

Photodegradation

Aromatic and heterocyclic systems are often sensitive to light, particularly in the UV spectrum.

-

Mechanism : Oxazole rings can undergo photolysis, leading to oxidation products or complex rearrangements.[5] The energy absorbed from UV radiation can promote electrons to excited states, leading to bond cleavage or reaction with oxygen to form photo-oxidized products. This pathway is highly relevant for compounds stored in transparent containers or used in light-exposed applications.

Caption: Oxidative and Photolytic Degradation Concepts

Section 3: A Protocol for Forced Degradation Studies

To experimentally validate the predicted pathways and establish a stability profile, a forced degradation study is essential. This protocol is designed in accordance with ICH guidelines (Q1A R2) to identify stability-indicating analytical conditions.[14][15]

Causality Behind the Method: Why RP-HPLC-UV/MS?

The chosen analytical method is a stability-indicating method , which is defined by its ability to separate the active pharmaceutical ingredient (API) from its degradation products, process impurities, and excipients.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is selected for its versatility in separating compounds of moderate polarity, like the target molecule and its expected degradants (e.g., the more polar hydroxymethyl derivative).

-

UV Detection provides robust quantification of the parent compound and major degradants that contain a chromophore.

-